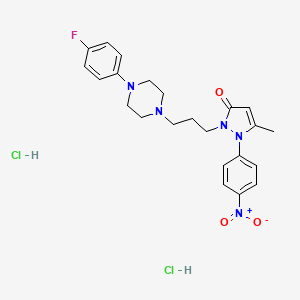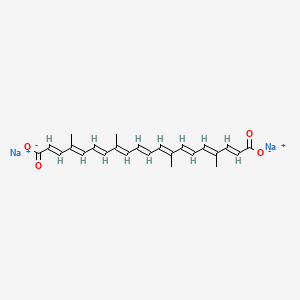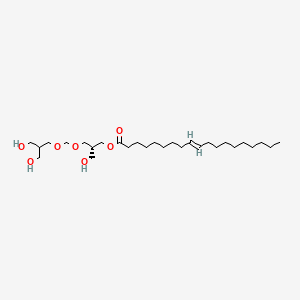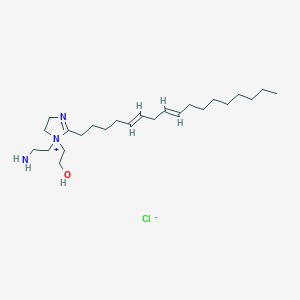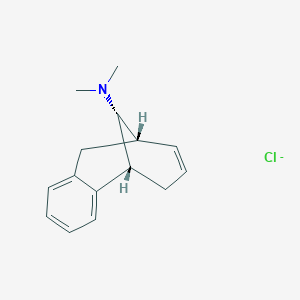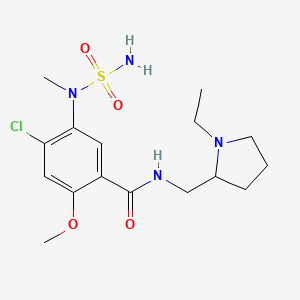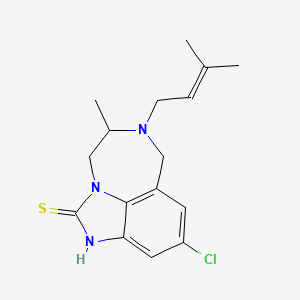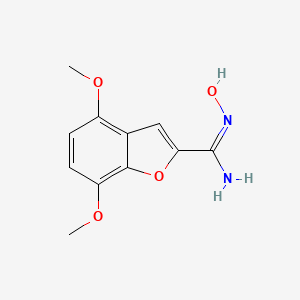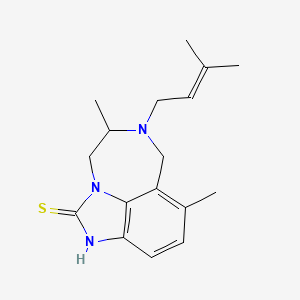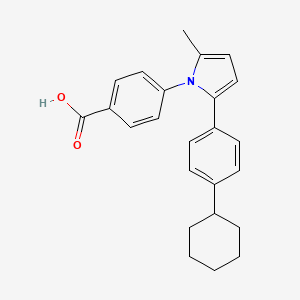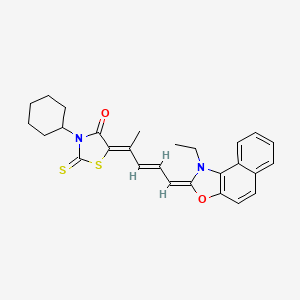
Propiophenone, 3-(4-methylpiperidino)-4'-propoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride is a complex organic compound that belongs to the class of aromatic ketones. It features a propiophenone core structure with a 4-methylpiperidino group and a 4’-propoxy substituent. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the alkylation of propiophenone with 4-methylpiperidine, followed by the introduction of a propoxy group at the para position of the aromatic ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes:
Alkylation: Propiophenone is reacted with 4-methylpiperidine in the presence of a suitable base and solvent.
Propoxylation: The intermediate product is then treated with a propylating agent to introduce the propoxy group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding concentrated hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simpler aromatic ketone without the piperidino and propoxy substituents.
4-Methylpropiophenone: Similar structure but lacks the piperidino and propoxy groups.
4’-Propoxypropiophenone: Contains the propoxy group but not the piperidino group.
Uniqueness
Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride is unique due to the presence of both the 4-methylpiperidino and 4’-propoxy groups, which confer distinct chemical and biological properties. These substituents can enhance its solubility, stability, and potential biological activity compared to simpler analogs.
Properties
CAS No. |
103386-31-8 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-14-21-17-6-4-16(5-7-17)18(20)10-13-19-11-8-15(2)9-12-19;/h4-7,15H,3,8-14H2,1-2H3;1H |
InChI Key |
ISRUGMOYOCKOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


